

A Comprehensive Technical Overview of 2-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzoic acid

Cat. No.: B045848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of **2-Chloro-4-methoxybenzoic acid**, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines its fundamental molecular characteristics and provides a logical framework for understanding its identity.

Core Molecular Data

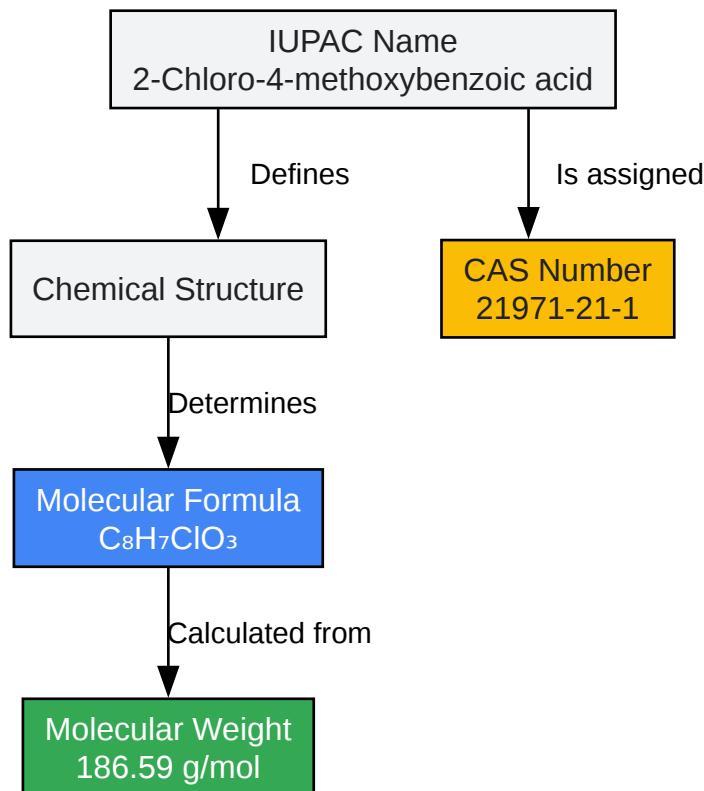
2-Chloro-4-methoxybenzoic acid is an aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of more complex molecules.^[1] Its chemical structure, featuring both a chloro and a methoxy group on the benzoic acid framework, imparts unique reactivity that is leveraged in various synthetic applications.^[1]

The fundamental properties of a chemical compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and drug formulation. The established molecular formula for **2-Chloro-4-methoxybenzoic acid** is C₈H₇ClO₃.^{[1][2][3][4][5][6]} From this formula, the molecular weight is calculated to be 186.59 g/mol .^{[2][3][4][5]}

Quantitative Physicochemical Properties

For clarity and comparative ease, the key quantitative identifiers for **2-Chloro-4-methoxybenzoic acid** are summarized in the table below.

Property	Value	References
Molecular Formula	$C_8H_7ClO_3$	[1] [2] [3] [4] [5] [6]
Molecular Weight	186.59 g/mol	[2] [3] [4] [5]
CAS Number	21971-21-1	[1] [2] [3] [4] [5] [6]
IUPAC Name	2-chloro-4-methoxybenzoic acid	[2] [4] [6]


Experimental Protocols

The determination of the properties listed above relies on standard, validated analytical techniques.

- Mass Spectrometry: This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can also be used to confirm the elemental composition and thus the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and the positions of the substituents on the aromatic ring. This structural confirmation validates the molecular formula.
- Elemental Analysis: This experimental technique directly measures the percentage composition of elements (carbon, hydrogen, chlorine) in a pure sample. The results are compared against the theoretical percentages calculated from the proposed molecular formula ($C_8H_7ClO_3$) to verify its accuracy.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental physicochemical properties. This provides a clear visual representation of the relationships between the different identifiers.

[Click to download full resolution via product page](#)

Figure 1. Logical relationship of compound identifiers.

This guide serves as a foundational resource for professionals engaged in research and development activities involving **2-Chloro-4-methoxybenzoic acid**. The provided data and diagrams offer a structured understanding of its core chemical identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4-methoxybenzoic acid | C₈H₇ClO₃ | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 4. 2-CHLORO-4-METHOXYBENZOIC ACID | CAS 21971-21-1 [matrix-fine-chemicals.com]
- 5. 2-Chloro-4-methoxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. 2-Chloro-4-methoxybenzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Technical Overview of 2-Chloro-4-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045848#2-chloro-4-methoxybenzoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com